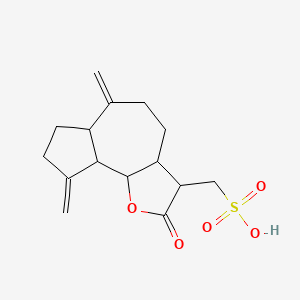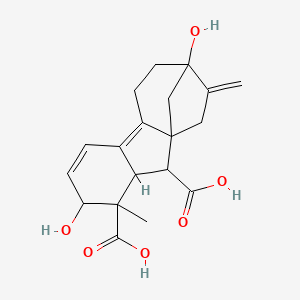
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves several steps. One common method includes the oxidation of gibberellin precursors using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as acetone or methanol and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria that naturally produce gibberellins. The fermentation broth is then extracted and purified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to produce different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various gibberellin derivatives that have different biological activities and applications .
Aplicaciones Científicas De Investigación
2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other gibberellins and related compounds.
Biology: The compound is studied for its role in plant growth regulation and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.
Industry: It is used in agriculture to promote plant growth and increase crop yields.
Mecanismo De Acción
The mechanism of action of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves its interaction with specific receptors in plant cells. These interactions trigger a cascade of molecular events that lead to the activation of various genes involved in growth and development. The compound primarily targets pathways related to cell elongation and division .
Comparación Con Compuestos Similares
Similar Compounds
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
Uniqueness
What sets 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid apart from other gibberellins is its unique structure, which confers specific biological activities. Its ability to promote stem elongation and seed germination is particularly notable .
Propiedades
Fórmula molecular |
C19H22O6 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24) |
Clave InChI |
JAHZEMKSAYRHSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
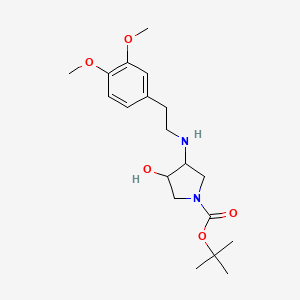
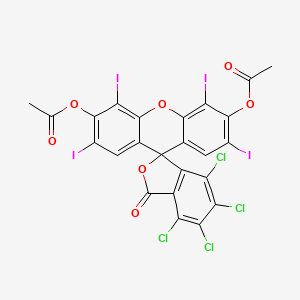

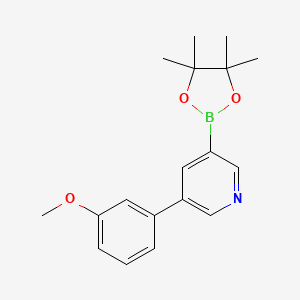
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)

![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)


![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
